Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine
CAS No.:
Cat. No.: VC17779503
Molecular Formula: C11H20N2S
Molecular Weight: 212.36 g/mol
* For research use only. Not for human or veterinary use.
![Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine -](/images/structure/VC17779503.png)
Specification
Molecular Formula | C11H20N2S |
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Molecular Weight | 212.36 g/mol |
IUPAC Name | N-[1-(1,3-thiazol-2-yl)ethyl]hexan-1-amine |
Standard InChI | InChI=1S/C11H20N2S/c1-3-4-5-6-7-12-10(2)11-13-8-9-14-11/h8-10,12H,3-7H2,1-2H3 |
Standard InChI Key | WOZWWSVBJKRISN-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCNC(C)C1=NC=CS1 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine (systematic IUPAC name: N-hexyl-1-(1,3-thiazol-2-yl)ethanamine) features a 1,3-thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—linked to an ethylamine group that is substituted with a hexyl chain at the nitrogen atom . The molecular formula is C₁₁H₂₀N₂S, with a calculated molecular weight of 212.35 g/mol. Key structural motifs include:
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A 1,3-thiazole core (C₃H₃NS) responsible for electronic delocalization and π-π interactions .
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An ethylamine bridge (C₂H₄NH) providing flexibility and sites for functionalization .
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A hexyl chain (C₆H₁₃) imparting hydrophobicity and influencing solubility and lipid membrane interactions.
Spectroscopic Data
While direct spectral data for Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine are unavailable, analogous compounds offer predictive insights:
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¹H NMR: The thiazole proton (H-5) typically resonates as a singlet near δ 7.2–7.5 ppm, while the ethylamine protons appear as multiplets between δ 2.8–3.5 ppm . The hexyl chain’s methylene groups show signals at δ 1.2–1.5 ppm (broad multiplet) and δ 0.8–0.9 ppm (terminal methyl triplet).
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¹³C NMR: The thiazole carbons (C-2 and C-4) are observed near δ 150–160 ppm, with the ethylamine carbons at δ 40–50 ppm (NCH₂) and δ 20–30 ppm (CH₃) .
Synthetic Methodologies
Route 1: Hantzsch Thiazole Synthesis
This classical approach involves condensing α-haloketones with thioamides. For Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine, a modified protocol could involve:
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Synthesis of 2-Amino-4-methylthiazole: Reacting hexylamine with chloroacetaldehyde and thiourea in refluxing ethanol .
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N-Alkylation: Treating the thiazole-ethylamine intermediate with 1-bromohexane in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C .
Key Reaction Conditions
Step | Reagents | Temperature | Time | Yield |
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1 | Chloroacetaldehyde, thiourea | Reflux (78°C) | 12 h | ~65% |
2 | 1-Bromohexane, K₂CO₃ | 80°C | 24 h | ~50% |
Route 2: Microwave-Assisted Cyclization
A modern alternative employs microwave irradiation to accelerate cyclization steps :
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S-Alkylation: Reacting 3-mercapto-1,2,4-triazin-5-one with ethyl 2-chloroacetoacetate to form an intermediate.
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Intramolecular Cyclization: Microwave irradiation (150 W, 120°C, 20 min) induces ring closure to form the thiazole core .
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Amidation and N-Hexylation: Hydrolysis of the ester followed by coupling with hexylamine using HBTU as a coupling agent .
Advantages: Reduced reaction time (≤30 min) and improved regioselectivity .
Physicochemical Properties
Thermodynamic and Solubility Profiles
Experimental data for Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine are scarce, but predictions based on analogs suggest:
Biological and Industrial Applications
Antimicrobial Activity
Though untested directly, structurally related thiazole amines exhibit notable bioactivity:
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Gram-Positive Pathogens: Analogous compounds (e.g., 7-oxo-thiazolo-triazines) show MIC values of 1–4 µg/mL against Staphylococcus aureus and Enterococcus faecium, comparable to ciprofloxacin .
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Mechanism: Thiazole rings chelate essential metal ions in bacterial enzymes, disrupting cell wall synthesis .
Materials Science Applications
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Liquid Crystals: The hexyl chain and planar thiazole core enable mesophase formation, useful in display technologies.
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Coordination Chemistry: The amine and thiazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with catalytic activity .
Future Perspectives
Research Directions
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Antimicrobial Optimization: Modifying the hexyl chain length to enhance lipid membrane penetration .
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Catalytic Applications: Exploring metal complexes for cross-coupling reactions in organic synthesis .
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Computational Modeling: DFT studies to predict reactivity and binding affinities for targeted drug design .
Challenges
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